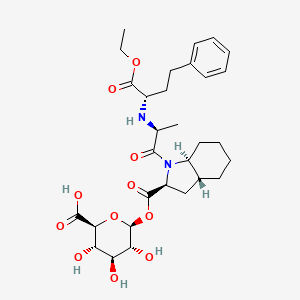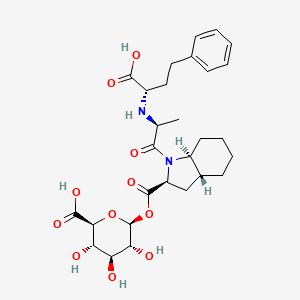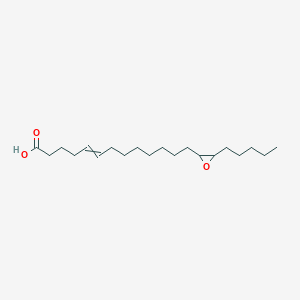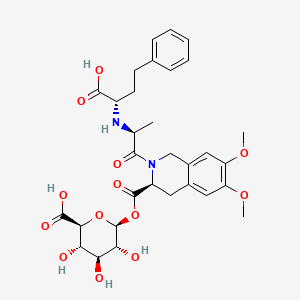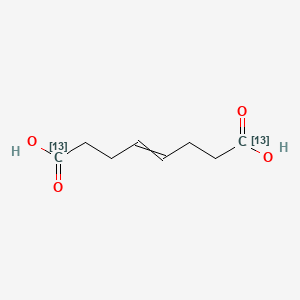
(4E)-4-Octenedioic Acid-1,8-13C2
概要
説明
(4E)-4-Octenedioic Acid-1,8-13C2, also known as adipic acid-1,8-13C2, is a stable isotope labeled compound used in scientific research. It is a dicarboxylic acid that is commonly used in the synthesis of nylon and other polymers.
作用機序
The mechanism of action of (4E)-4-Octenedioic Acid-1,8-13C2 is not fully understood. However, it is believed to work by altering the metabolic pathways of various compounds, leading to changes in cellular processes.
生化学的および生理学的効果
(4E)-4-Octenedioic Acid-1,8-13C2 has been shown to have various biochemical and physiological effects. It has been found to be involved in the regulation of lipid metabolism and the synthesis of fatty acids. It has also been shown to have anti-inflammatory properties and may have a role in the prevention of certain diseases.
実験室実験の利点と制限
One of the main advantages of using (4E)-4-Octenedioic Acid-1,8-13C2 in lab experiments is its stable isotope labeling. This allows for the tracing of metabolic pathways and the study of cellular processes. However, one limitation is that it can be expensive to produce and may not be readily available in all labs.
将来の方向性
There are many future directions for the use of (4E)-4-Octenedioic Acid-1,8-13C2 in scientific research. One area of interest is the study of lipid metabolism and the role of (4E)-4-Octenedioic Acid-1,8-13C2 in the synthesis of fatty acids. Another area of interest is the use of (4E)-4-Octenedioic Acid-1,8-13C2 in the prevention and treatment of certain diseases, such as inflammation and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of (4E)-4-Octenedioic Acid-1,8-13C2 and its potential applications in various fields of study.
In conclusion, (4E)-4-Octenedioic Acid-1,8-13C2 is an important compound used in scientific research due to its stable isotope labeling. It has various scientific research applications, including the study of lipid metabolism and the synthesis of fatty acids. While it has advantages in lab experiments, it can also be expensive to produce and may not be readily available in all labs. There are many future directions for the use of (4E)-4-Octenedioic Acid-1,8-13C2 in scientific research, including the study of its mechanism of action and potential applications in disease prevention and treatment.
科学的研究の応用
(4E)-4-Octenedioic Acid-1,8-13C2 is an important compound used in scientific research due to its stable isotope labeling. It is commonly used in metabolic studies to trace the metabolic pathways of various compounds. It is also used in the study of lipid metabolism and the synthesis of fatty acids.
特性
IUPAC Name |
(1,8-13C2)oct-4-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/i7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVYKEXVMZXOAH-BFGUONQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[13C](=O)O)C=CCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-Octenedioic Acid-1,8-13C2 | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

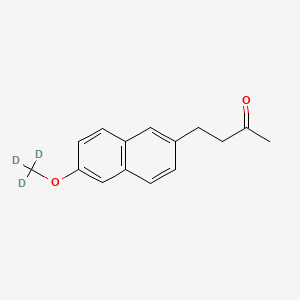
![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)
![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)
![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)
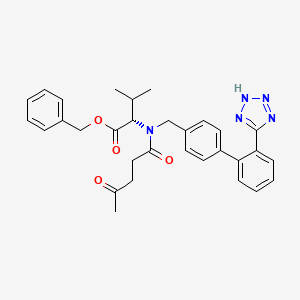

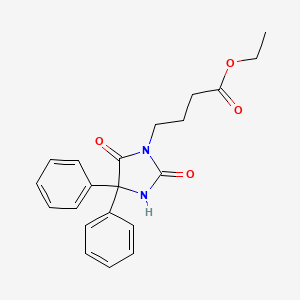
![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)
